molecular formula C17H13N B1603513 Pyridine, 2-[1,1'-biphenyl]-3-yl- CAS No. 458541-39-4

Pyridine, 2-[1,1'-biphenyl]-3-yl-

Cat. No.: B1603513
CAS No.: 458541-39-4
M. Wt: 231.29 g/mol
InChI Key: QWVOHJGKYCTVIR-UHFFFAOYSA-N
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Description

Pyridine, 2-[1,1'-biphenyl]-3-yl- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This particular compound features a biphenyl group attached to the third position of the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivatives Synthesis: The synthesis of biphenyl derivatives often involves the coupling of two phenyl rings. This can be achieved through various methods such as the Ullmann reaction, which uses copper as a catalyst to couple phenyl halides.

  • Pyridine Derivatives Synthesis: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, and ammonia in the presence of a strong base.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the synthesis of pyridine derivatives often involves continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.

Types of Reactions:

  • Oxidation: Pyridine, 2-[1,1'-biphenyl]-3-yl- can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxides.

  • Reduction: Reduction reactions can convert the pyridine ring to its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxides, hydroxylated pyridines.

  • Reduction Products: Pyridine amines.

  • Substitution Products: Halogenated pyridines, alkylated pyridines.

Scientific Research Applications

Pyridine, 2-[1,1'-biphenyl]-3-yl- has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

  • Medicine: It is utilized in the development of new drugs, particularly in the fields of oncology and neurology.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Phenylpyridine

  • 3-Phenylpyridine

  • 2-(4-Methylphenyl)pyridine

  • 3-(4-Methylphenyl)pyridine

Properties

IUPAC Name

2-(3-phenylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-7-14(8-3-1)15-9-6-10-16(13-15)17-11-4-5-12-18-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVOHJGKYCTVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621258
Record name 2-([1,1'-Biphenyl]-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458541-39-4
Record name 2-([1,1'-Biphenyl]-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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